

# PF-07054894: A Technical Overview of its Discovery and Development

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Compound of Interest		
Compound Name:	PF-07054894	
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This in-depth technical guide provides a comprehensive overview of the discovery and development history of **PF-07054894**, a potent and selective C-C chemokine receptor 6 (CCR6) antagonist. This document details the scientific journey from initial screening to clinical evaluation, with a focus on the core data, experimental methodologies, and underlying signaling pathways.

## Introduction

**PF-07054894** is an orally bioavailable, small-molecule allosteric antagonist of CCR6, a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of pathogenic immune cells.[1][2][3] The interaction of CCR6 with its exclusive ligand, CCL20, is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and psoriasis.[2][4] Consequently, antagonizing the CCR6-CCL20 axis represents a promising therapeutic strategy for these conditions.[2][4] **PF-07054894** emerged from a dedicated discovery program aimed at identifying a first-in-class oral therapy targeting this pathway.[1][5]

# **Discovery History**

The journey to identify **PF-07054894** began with a high-throughput screening (HTS) campaign to find allosteric modulators of the CCR6 receptor.[1][2] This effort led to the identification of a squaramide-based chemical scaffold with promising CCR6 antagonist activity.[1][6] However,







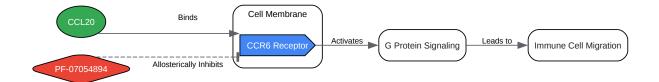
initial lead compounds also exhibited significant off-target activity against the related chemokine receptor, CXCR2.[1][2]

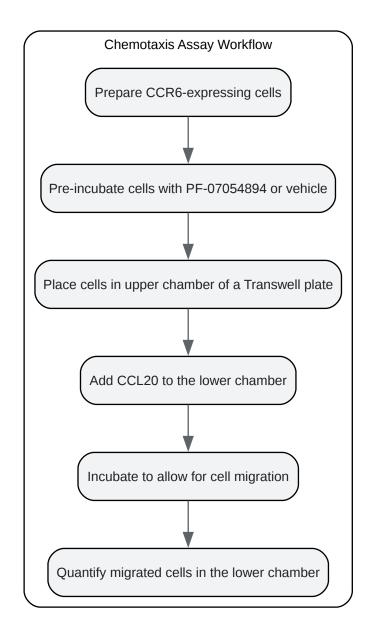
A significant hurdle in the lead optimization phase was to engineer high selectivity for CCR6 over CXCR2.[1][2] This was achieved through a structure-guided design approach, which led to the discovery of a "magic methyl" group. The addition of this methyl substituent resulted in a dramatic switch in selectivity, a phenomenon rooted in the different ligand-receptor binding kinetics between the two receptors.[1][6] **PF-07054894** demonstrates insurmountable antagonism at CCR6, meaning its inhibitory effect cannot be overcome by increasing concentrations of the natural ligand, CCL20.[1] In contrast, its antagonism at CXCR2 is surmountable.[1] This key difference in pharmacological profile underpins the high selectivity of **PF-07054894**.

### **Mechanism of Action**

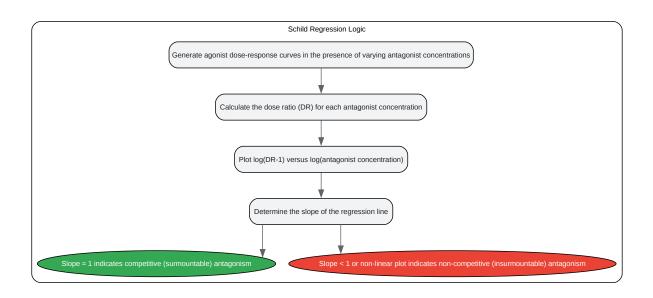
**PF-07054894** functions as a negative allosteric modulator of the CCR6 receptor.[2] By binding to a site distinct from the orthosteric ligand (CCL20) binding pocket, it induces a conformational change in the receptor that prevents downstream signaling. The primary consequence of this antagonism is the inhibition of CCL20-mediated chemotaxis of CCR6-expressing immune cells, such as Th17 cells and regulatory T cells.[7]











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